2-(4-bromophenyl)-N,N-dimethylacetamide
Overview
Description
2-(4-Bromophenyl)-N,N-dimethylacetamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide typically involves the reaction of 4-bromoaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is to use a condensation reaction where 4-bromoaniline is reacted with N,N-dimethylacetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and alkyl halides for alkyl substitution. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, 2-(4-aminophenyl)-N,N-dimethylacetamide, and various alkyl-substituted derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include corresponding amines and alcohols.
Scientific Research Applications
2-(4-Bromophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N,N-dimethylacetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-N,N-dimethylacetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-N,N-dimethylacetamide: Similar structure with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-N,N-dimethylacetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVHZAORFMGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405038 | |
Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19715-80-1 | |
Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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